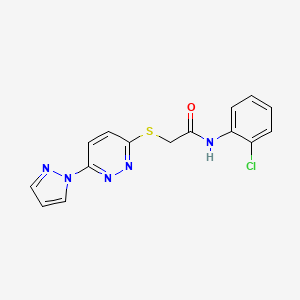

![molecular formula C9H10BrClN4 B2355897 3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 2060040-98-2](/img/structure/B2355897.png)

3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

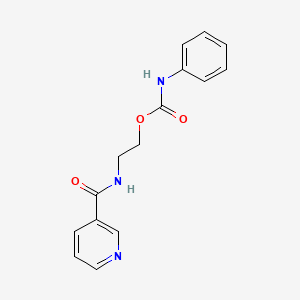

This compound belongs to the class of organic compounds known as phenylpyrazoles . It consists of a pyrazole ring fused to a phenyl group . It is also known as 3-Bromo-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine ring system . The InChI code for this compound is 1S/C5H2BrClN4/c6-3-2-4(7)8-1-9-5(2)11-10-3 .Chemical Reactions Analysis

While specific chemical reactions involving “3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine” are not detailed in the retrieved sources, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their activities to inhibit TRKA .Applications De Recherche Scientifique

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives for the treatment of cancer cells, microbes, and various disorders in the human body has attracted increasing attention . The compound “3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine” could potentially be used in the synthesis of these indole derivatives.

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The compound “3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine” could be used to synthesize these indole derivatives, contributing to these biological activities.

Preparation of Solid Hexacoordinate Complexes

4-Bromopyrazole, a compound similar to “3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine”, can be used in the preparation of solid hexacoordinate complexes . It’s possible that “3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine” could also be used in similar applications.

Synthesis of 1,4’-Bipyrazoles

4-Bromopyrazole can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Given the structural similarity, “3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine” might also be used in the synthesis of 1,4’-bipyrazoles.

Anticancer Evaluation

In 2011, Song et al. reported the synthesis and anticancer evaluation of novel fluorinated pyrazolo[3,4-d]pyrimidine with a 1,3,4-thiadiazole heterocyclic ring . Given the structural similarity, “3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine” might also have potential anticancer properties.

Synthesis of Azepinoindole

The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole . After six steps, it gave azepinoindole . “3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine” might also be used in similar synthetic pathways.

Mécanisme D'action

Target of Action

The primary target of 3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within certain cell lines

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the G1/S and G2/M phase transitions of the cell cycle. By inhibiting CDK2, the compound disrupts these transitions, leading to cell cycle arrest and apoptosis .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .

Propriétés

IUPAC Name |

3-bromo-1-tert-butyl-4-chloropyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClN4/c1-9(2,3)15-8-5(6(10)14-15)7(11)12-4-13-8/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBPIPALFZMMRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C(=NC=N2)Cl)C(=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

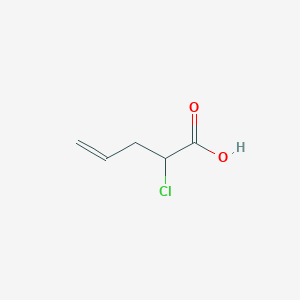

![2-Chloro-N-methyl-N-[(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]acetamide](/img/structure/B2355814.png)

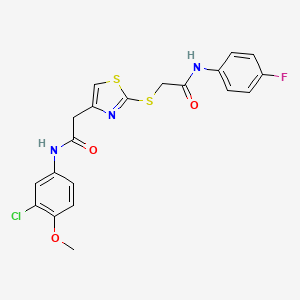

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2355818.png)

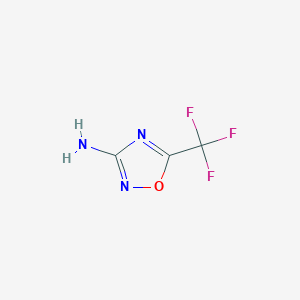

![1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2355819.png)

![6-bromo-3-methyl-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-2-carboxamide](/img/structure/B2355820.png)

![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid](/img/structure/B2355822.png)

![1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2355832.png)